![molecular formula C12H21NO4 B2525624 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid CAS No. 2377032-73-8](/img/structure/B2525624.png)
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid" is a derivative of azetidine, a four-membered nitrogen-containing ring. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds and potential use as building blocks for the synthesis of pharmaceuticals .
Synthesis Analysis
Azetidine derivatives can be synthesized through various methods. For instance, 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, which are structurally related to the compound , were synthesized from 3-benzyloxy-β-lactams and transformed into new building blocks for further chemical synthesis . Another method involves the alkylation of 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones with secondary alpha-bromo esters, followed by the removal of protective groups to yield compounds with antimicrobial activity . Additionally, azetidinone derivatives have been prepared through reactions involving 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 .
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. The structural confirmation of these compounds is typically achieved using spectroscopic techniques such as IR, 1H-NMR, and elemental analysis . X-ray crystallographic analysis has also been employed to unambiguously confirm the structure of azetidine derivatives .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions. For example, they can participate in aza-Michael addition with NH-heterocycles to yield functionalized amino acid derivatives . They can also undergo transformations involving sodium methoxide, ammonia, and amines, leading to a variety of products including amides, acryloylthioacetates, and oxazepine diones . The stereochemistry of the azetidine moiety is crucial for the biological activity of these compounds, as demonstrated by the synthesis of stereochemically pure azetidinylquinolones and their evaluation as antibacterial agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups and halogens can significantly affect their reactivity and biological activity. For instance, the introduction of fluorine atoms can increase the lipophilicity and metabolic stability of these compounds . The chirality of azetidine derivatives is also an important factor, as it can impact their pharmacokinetic behavior and the ability to inhibit enzymes such as human leukocyte elastase .
科学的研究の応用
Chemical Properties and Applications
Therapeutic Potential and Mechanism of Action
Compounds with complex structures similar to 3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid often undergo investigation for their pharmacological properties. Research on related molecules, such as azelaic acid, has shown effectiveness in the treatment of acne and various hyperpigmentary skin disorders due to their antiproliferative and cytotoxic effects on human malignant melanocytes. The selectivity of these actions suggests a potential area of application for related compounds in dermatological treatments and possibly in addressing cutaneous malignant melanoma (Fitton & Goa, 1991).
Industrial and Environmental Applications
The broader family of compounds, including carboxylic acids and their derivatives, has been explored for various industrial applications. These include their use as precursors for biofuel components, as well as in the chemical synthesis of value-added products such as propylene. Biotechnological advancements have allowed for the microbial production of these molecules from renewable resources, highlighting their significance in sustainable chemistry (Walther & François, 2016).
Biochemical and Molecular Research
In biochemical research, the understanding of carboxylic acids and their mechanisms of action at the molecular level provides insights into cellular processes and disease pathways. Studies have focused on the inhibition of microbial growth by carboxylic acids, examining their impact on cell membrane integrity and internal pH balance. This research is vital for developing strategies to enhance microbial tolerance to carboxylic acids, which is crucial for the production of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
特性
IUPAC Name |
3-[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,8-13)6-5-9(14)15/h5-8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXANPTCTPXWYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)
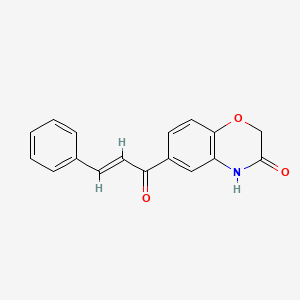
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
methanone](/img/structure/B2525544.png)
![4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2525545.png)
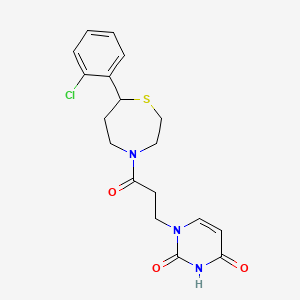

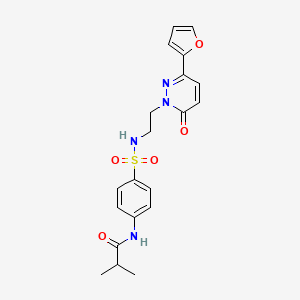
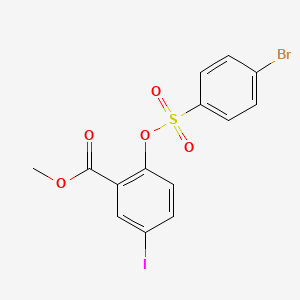
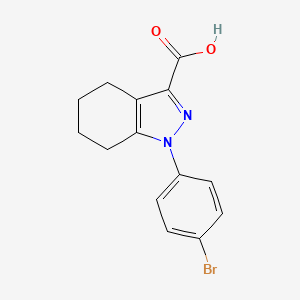

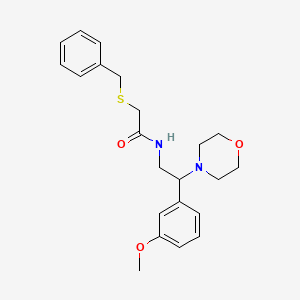
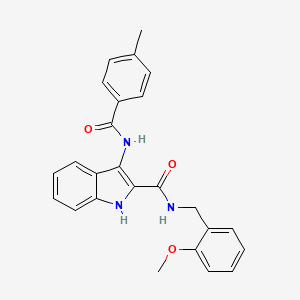
![N-[4-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-ynamide](/img/structure/B2525564.png)